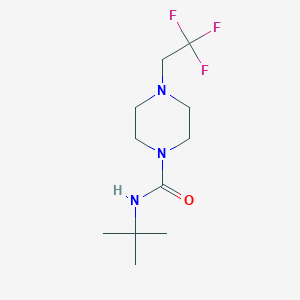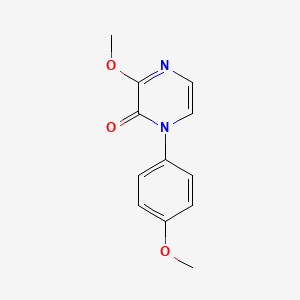
N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for drug development. The presence of the trifluoroethyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20F3N3O |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C11H20F3N3O/c1-10(2,3)15-9(18)17-6-4-16(5-7-17)8-11(12,13)14/h4-8H2,1-3H3,(H,15,18) |
InChI Key |
CCUUUJMNUSMTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine](/img/structure/B12270650.png)
![5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester](/img/structure/B12270657.png)


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B12270678.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270687.png)
![2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12270688.png)
![2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12270691.png)
amino}pyridine-3-carbonitrile](/img/structure/B12270694.png)
![4-(4-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12270698.png)
![N,5-dimethyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12270701.png)
![N-[1-(7-methoxy-4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12270708.png)
![2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12270723.png)
![4-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B12270724.png)
